An In-Depth Technical Guide to the Spectral Analysis of 3-Aminoquinoxalin-2(1H)-one
An In-Depth Technical Guide to the Spectral Analysis of 3-Aminoquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aminoquinoxalin-2(1H)-one
3-Aminoquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinoxaline scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The addition of an amino group at the 3-position and a carbonyl group at the 2-position of the quinoxaline ring system creates a unique electronic and structural motif, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-aminoquinoxalin-2(1H)-one, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of 3-aminoquinoxalin-2(1H)-one are numbered as follows. This numbering scheme will be used consistently for the assignment of NMR signals.
Caption: Molecular structure of 3-aminoquinoxalin-2(1H)-one with atom numbering.
¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-aminoquinoxalin-2(1H)-one in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region of the spectrum.[1]
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Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans: 16 to 64 scans, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
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Acquisition Time: 3-4 seconds.
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Spectral Width: A spectral width of 12-16 ppm is typically sufficient.
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Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3-aminoquinoxalin-2(1H)-one in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H protons, and the amino protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N1-H) | ~11.0 - 12.0 | Broad Singlet | - | 1H |
| H5 | ~7.7 - 7.9 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H |
| H8 | ~7.5 - 7.7 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H |
| H6, H7 | ~7.2 - 7.4 | Multiplet | - | 2H |
| NH₂ | ~6.5 - 7.5 | Broad Singlet | - | 2H |
Causality Behind Chemical Shifts and Multiplicities:
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N1-H Proton (H1): The proton attached to N1 is part of an amide-like system and is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group (C2=O) and the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
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Aromatic Protons (H5, H6, H7, H8): These protons are in the typical aromatic region (δ 7.0-8.0 ppm).
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H5 and H8: These protons are ortho to the fused pyrazinone ring and are expected to be the most deshielded of the aromatic protons. They will appear as doublets of doublets due to coupling with their respective ortho and meta neighbors.
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H6 and H7: These protons are expected to resonate at a slightly higher field compared to H5 and H8. Their signals are likely to overlap and appear as a multiplet due to complex coupling patterns.
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Amino Protons (NH₂): The protons of the amino group at the C3 position will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrument Parameters:
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Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.
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Spectral Width: A spectral width of 0-200 ppm is appropriate.
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-
Data Processing: Process the FID with an exponential multiplication function (line broadening of 1-2 Hz). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[2][3]
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3-aminoquinoxalin-2(1H)-one is expected to show eight distinct signals for the eight carbon atoms in the molecule, as they are all in unique chemical environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (C=O) | ~155 - 160 |
| C3 | ~145 - 150 |
| C8a | ~130 - 135 |
| C4a | ~128 - 132 |
| C6 | ~125 - 130 |
| C7 | ~123 - 128 |
| C5 | ~115 - 120 |
| C8 | ~113 - 118 |
Rationale for Chemical Shift Assignments:
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C2 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom.
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C3: This carbon is attached to an amino group and is part of an enamine-like system, which results in a downfield chemical shift.
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C8a and C4a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system and their chemical shifts are influenced by the neighboring nitrogen atoms and the aromatic system.
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Aromatic Carbons (C5, C6, C7, C8): These carbons resonate in the typical aromatic region. The specific chemical shifts are influenced by their position relative to the fused heterocyclic ring and the substituents.
Infrared (IR) Spectral Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[4]
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The fine powder is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the IR spectrum.
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Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
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Interpretation of the IR Spectrum
The IR spectrum of 3-aminoquinoxalin-2(1H)-one will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Amino (NH₂) |
| 3200 - 3000 | N-H stretching | Amide (N1-H) |
| 3100 - 3000 | C-H stretching | Aromatic |
| ~1670 | C=O stretching | Amide (C2=O) |
| 1620 - 1580 | C=C and C=N stretching | Aromatic and Heterocyclic Rings |
| 1500 - 1400 | N-H bending | Amino (NH₂) |
| 800 - 700 | C-H out-of-plane bending | Aromatic |
Key Vibrational Insights:
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N-H Stretching: The presence of two distinct N-H stretching regions is a key feature. The bands in the 3400-3200 cm⁻¹ region are characteristic of the primary amino group, while the broader band at a slightly lower wavenumber is due to the amide N-H group, which is involved in hydrogen bonding.
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C=O Stretching: A strong absorption band around 1670 cm⁻¹ is a definitive indicator of the amide carbonyl group. Its position is influenced by conjugation with the aromatic system.
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Aromatic and Heterocyclic Ring Vibrations: The absorptions in the 1620-1400 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system.
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C-H Bending: The pattern of C-H out-of-plane bending vibrations in the 800-700 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
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Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Interpretation of the Mass Spectrum
The EI mass spectrum of 3-aminoquinoxalin-2(1H)-one is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.
Proposed Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway for 3-aminoquinoxalin-2(1H)-one.
Analysis of Fragmentation:
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Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 161, corresponding to the molecular weight of C₈H₇N₃O.
-
Loss of HCN (m/z 134): A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide.
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Loss of CO (m/z 133): The loss of a molecule of carbon monoxide from the lactam ring is a characteristic fragmentation for quinoxalin-2(1H)-ones.
-
Subsequent Fragmentations: The resulting fragment ions can undergo further fragmentation, such as the loss of another molecule of HCN or a hydrogen radical, leading to smaller, stable fragment ions.
Conclusion
The comprehensive spectral analysis of 3-aminoquinoxalin-2(1H)-one using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its identification and characterization. The interplay of the quinoxaline core, the amino substituent, and the lactam functionality gives rise to a unique and interpretable set of spectral data. This guide, by detailing the experimental protocols and the rationale behind the spectral interpretations, serves as a valuable resource for researchers working with this important class of heterocyclic compounds, facilitating the advancement of drug discovery and development programs.
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved from [Link]
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The ¹H NMR spectrum of 3 in d6-DMSO. The signal at δ 2.48 ppm is due to... (n.d.). ResearchGate. Retrieved from [Link]
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Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2023). NIH. Retrieved from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC - PubMed Central. Retrieved from [Link]
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(a – h) Decomposed FTIR spectra of KBr pellets of lyophilized and... (n.d.). ResearchGate. Retrieved from [Link]
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Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. Retrieved from [Link]
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